molecular formula C14H17F6NO4S2 B12838122 N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide

Cat. No.: B12838122
M. Wt: 441.4 g/mol
InChI Key: PWGGFUKSXFQZJB-UHFFFAOYSA-N
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Description

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C14H17F6NO4S2. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications. This compound is part of the sulfonimide family, which is characterized by the presence of the sulfonimide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 2,6-diisopropylaniline with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonimide group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which can stabilize negative charges and facilitate various chemical transformations. The sulfonimide group interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is unique due to its specific structural features, such as the presence of the 2,6-diisopropylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.

Properties

Molecular Formula

C14H17F6NO4S2

Molecular Weight

441.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C14H17F6NO4S2/c1-8(2)10-6-5-7-11(9(3)4)12(10)21(26(22,23)13(15,16)17)27(24,25)14(18,19)20/h5-9H,1-4H3

InChI Key

PWGGFUKSXFQZJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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